tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate
Description
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate (CAS: 1610368-00-7) is a carbamate-protected amine featuring a cyclobutane ring with a trans-1,2-diamino configuration. Its molecular formula is inferred as C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol (calculated). This compound is widely utilized in pharmaceutical synthesis as a chiral building block, leveraging the rigidity of the cyclobutane ring to influence conformational preferences in target molecules .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with (1r,2r)-2-aminocyclobutanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to improve yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Scientific Research Applications
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Analogues
The stereochemistry of the aminocyclobutyl group significantly impacts physicochemical and biological properties:
- Both isomers share the same molecular formula but differ in diastereomeric properties, which can affect solubility and metabolic stability .
Substituted Cyclobutane Derivatives
- tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethyl-cyclobutyl]carbamate (CAS: 1932320-58-5): With a dimethyl-substituted cyclobutane ring (C₁₁H₂₂N₂O₂, MW: 214.31 g/mol), this derivative demonstrates increased steric hindrance, likely reducing reactivity in nucleophilic substitutions but enhancing lipophilicity. Such modifications are critical in optimizing drug candidates for membrane permeability .
Smaller Ring Systems
- This strain also impacts thermal stability, a key consideration in synthetic routes .
Linear Chain Analogues
- tert-Butyl ((R)-2-aminopropyl)carbamate (CAS: 333743-54-7): This linear analogue (C₈H₁₈N₂O₂, MW: 174.24 g/mol) lacks conformational rigidity, leading to greater flexibility in solution. Such compounds are often intermediates in peptide mimetics but may exhibit reduced target selectivity compared to cyclic counterparts .
Larger Ring Systems
- tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate (CAS: 1289385-02-9, C₁₂H₂₄N₂O₂, MW: 228.33 g/mol): The cyclohexane ring offers reduced strain and enhanced solubility compared to cyclobutane. However, the larger ring size may diminish steric effects critical for chiral recognition in asymmetric synthesis .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Crystallographic Behavior: The trans-1,2-diamino cyclobutane configuration in the target compound enables predictable crystal packing, as evidenced by its use in SHELX-refined structures . In contrast, cis-isomers may require advanced software like SIR97 for phase determination due to irregular packing .
- Reactivity Trends : Cyclopropane derivatives (e.g., ) exhibit higher reactivity in ring-opening alkylation reactions compared to cyclobutane analogues, attributed to strain energy .
- Biological Interactions : Dimethyl-substituted cyclobutanes () show improved metabolic stability in preclinical studies, likely due to steric shielding of the amine group .
Biological Activity
tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate
- Molecular Formula : C₉H₁₈N₂O₂
- CAS Number : 1610368-00-7
- Purity : 97%
The structure features a tert-butyl group attached to a carbamate moiety linked to a cyclobutylamine derivative. This unique configuration may influence its biological interactions and reactivity.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor , with potential interactions involving proteases and other key enzymes in various biochemical pathways. These interactions could lead to therapeutic effects in diseases where such enzymes are crucial players .
The compound's mechanism of action likely involves:
- Binding Affinity : Studies may involve assessing how effectively the compound binds to target enzymes through kinetic analyses.
- Modulation of Biochemical Pathways : By inhibiting specific enzymes, the compound could alter metabolic pathways, potentially providing therapeutic benefits in conditions like cancer or inflammatory diseases.
In Vitro Studies
A study highlighted the enzyme inhibitory properties of similar compounds in vitro. For instance, derivatives of this compound have shown promise in modulating enzyme activity related to cancer progression .
Potential Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing therapies.
- Enzyme Modulation : In diseases characterized by dysregulated enzyme activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate, and how can purity be optimized?
- The synthesis typically involves multi-step sequences, including cyclobutane ring formation, stereospecific functionalization, and carbamate protection. For example, trans-cyclobutane diamine precursors are reacted with tert-butoxycarbonyl (Boc) reagents under anhydrous conditions to introduce the carbamate group. Optimization of purity (≥95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in non-polar solvents like hexane .
- Table 1: Common Synthetic Steps and Yield Ranges
| Step | Reaction Type | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Cyclobutane ring formation | 60–70 | 1,3-dibromopropane, NH₃ |
| 2 | Boc protection | 80–90 | Boc anhydride, DMAP |
| 3 | Purification | – | Silica gel, hexane/EtOAc |
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?
- The tert-butyl group acts as a steric shield, protecting the amine from nucleophilic attack or oxidation during subsequent reactions. Its electron-withdrawing nature stabilizes the carbamate linkage, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes. Store at 2–8°C in airtight containers. No significant acute toxicity is reported, but long-term hazards require monitoring .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm stereochemistry and Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ ≈ 229.2).
- X-ray crystallography : Resolve absolute configuration (see Advanced Q1 ) .
Advanced Research Questions
**How can crystallographic tools like SHELX/SIR97 resolve structural ambiguities in derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
